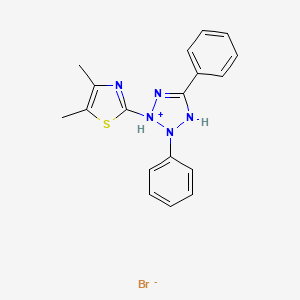
(S)-3,4-dicarboxyphenylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3,4-Dicarboxyphenylglycine is an organic compound that belongs to the class of amino acids It is characterized by the presence of two carboxyl groups attached to a phenyl ring and a glycine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3,4-dicarboxyphenylglycine typically involves the use of starting materials such as 3,4-dicarboxybenzaldehyde and glycine. One common method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis to yield the desired amino acid. The reaction conditions often include acidic or basic environments to facilitate the formation of the intermediate compounds and the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the compound. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (S)-3,4-Dicarboxyphenylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents are used under specific conditions to achieve the desired substitutions.
Major Products Formed: The major products formed from these reactions include various substituted phenylglycine derivatives, oxidized quinones, and reduced alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-3,4-Dicarboxyphenylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-3,4-dicarboxyphenylglycine involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist of certain receptors, modulating their activity and influencing downstream signaling pathways. Its effects are mediated through binding to active sites on enzymes or receptors, leading to changes in their conformation and activity.
Comparación Con Compuestos Similares
(S)-3,4-Dihydroxyphenylglycine: Similar in structure but with hydroxyl groups instead of carboxyl groups.
(S)-3,4-Dimethoxyphenylglycine: Contains methoxy groups instead of carboxyl groups.
(S)-3,4-Dichlorophenylglycine: Features chlorine atoms instead of carboxyl groups.
Uniqueness: (S)-3,4-Dicarboxyphenylglycine is unique due to the presence of two carboxyl groups, which confer distinct chemical reactivity and biological activity. This structural feature allows it to participate in a wide range of chemical reactions and interact with specific molecular targets, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C10H9NO6 |
|---|---|
Peso molecular |
239.18 g/mol |
Nombre IUPAC |
4-(carboxymethylamino)phthalic acid |
InChI |
InChI=1S/C10H9NO6/c12-8(13)4-11-5-1-2-6(9(14)15)7(3-5)10(16)17/h1-3,11H,4H2,(H,12,13)(H,14,15)(H,16,17) |
Clave InChI |
UEZXIDOCKYONTN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NCC(=O)O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-2-methylpiperazine-1-carboxylate](/img/structure/B11825213.png)

![tert-butyl (3aR,4S)-4-(((benzyloxy)carbonyl)amino)-6-cyano-2-oxo-3a,4,5,6-tetrahydrobenzo[d]oxazole-3(2H)-carboxylate](/img/structure/B11825229.png)


![(4R)-4-((3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-10,13-dimethyl-7-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B11825246.png)

![(3aR,6S,8aR)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B11825259.png)



